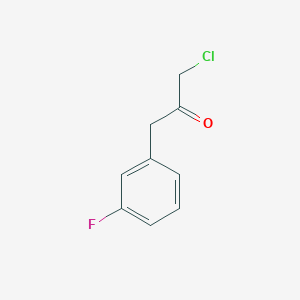

1-Chloro-3-(3-fluorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-chloro-3-(3-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFXQHYUTJYLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of 1-Chloro-3-(3-fluorophenyl)propan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 1-chloro-3-(3-fluorophenyl)propan-2-ol.

Oxidation: Formation of 3-(3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Chloro-3-(3-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-chloro-3-(3-fluorophenyl)propan-2-one with structurally analogous compounds, emphasizing substituent effects on properties and applications:

Key Observations:

Substituent Effects on Reactivity: Chlorine or fluorine at the meta position (e.g., 3-fluorophenyl or 3-chlorophenyl) enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitutions. However, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (unstable in basic conditions) polymerizes readily, underscoring the sensitivity of α-chloro ketones to reaction conditions . Bulky substituents (e.g., naphthalen-1-yl) improve target binding but may reduce solubility .

Biological Activity :

- The naphthalen-1-yl derivative demonstrated a docking score of -8.9 kcal/mol against estrogen receptor (ER), outperforming smaller aryl analogs .

- Fluorinated analogs (e.g., 3-fluorophenyl or 2-chloro-6-fluorophenyl) show improved metabolic stability in vivo, critical for CNS-targeted drugs .

Synthetic Challenges :

- Halogenated propan-2-ones (e.g., 1,3-dichloropropan-2-one) are prone to polymerization under basic conditions, necessitating optimized reaction protocols .

- 1-Chloro-3-(1-naphthyloxy)propan-2-one is efficiently reduced to (S)-alcohols by Yarrowia lipolytica yeast (88% yield), highlighting biocatalytic advantages over traditional methods .

Biological Activity

1-Chloro-3-(3-fluorophenyl)propan-2-one, also known by its chemical structure C10H10ClF, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chloro and a fluorine substituent on a propanone framework, which may influence its reactivity and interaction with biological systems.

- Molecular Formula : C10H10ClF

- Molecular Weight : 188.64 g/mol

- CAS Number : 1016770-92-5

The biological activity of 1-Chloro-3-(3-fluorophenyl)propan-2-one can be attributed to its structural characteristics, particularly the presence of halogen atoms. These substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors in biological systems.

Anticancer Potential

Compounds containing fluorinated aromatic rings have been explored for their anticancer properties. The introduction of fluorine can enhance the potency of drugs targeting cancer cells by improving their binding affinity to specific targets involved in tumor growth and proliferation. Studies focusing on fluorinated derivatives suggest that they can inhibit key signaling pathways in cancer cells, leading to reduced viability.

Neuropharmacological Effects

Fluorinated compounds are often investigated for their neuropharmacological effects. The presence of the fluorine atom may influence the compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems. This aspect is critical when considering potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study conducted on a series of halogenated ketones demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL for structurally similar compounds, suggesting that 1-Chloro-3-(3-fluorophenyl)propan-2-one could possess comparable activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| 1-Chloro-3-(3-fluorophenyl)propan-2-one | ~50 (predicted) | Various Gram-positive bacteria |

Case Study 2: Anticancer Activity

In vitro studies on fluorinated derivatives have shown promising results against human cancer cell lines. For example, compounds with similar structural motifs were tested against breast cancer cell lines (MCF-7), yielding IC50 values in the range of 5 to 15 µM, indicating significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 7 | MCF-7 |

| Compound Y | 10 | MCF-7 |

| 1-Chloro-3-(3-fluorophenyl)propan-2-one | ~10 (predicted) | MCF-7 |

Q & A

Q. What are the established synthetic routes for 1-Chloro-3-(3-fluorophenyl)propan-2-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-fluorophenylacetone with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions. Alternative routes may employ halogen exchange reactions in the presence of catalysts like CuCl₂, as seen in analogous systems for trifluoromethyl-substituted propanones . Key Steps :

- Dissolve 3-fluorophenylacetone in anhydrous dichloromethane.

- Add chlorinating agent dropwise at 0–5°C to minimize side reactions.

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. How is 1-Chloro-3-(3-fluorophenyl)propan-2-one characterized spectroscopically?

- NMR : H and C NMR identify the chloro and fluorophenyl groups. The ketone carbonyl resonates at ~205–210 ppm in C NMR.

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 200.6) confirm molecular weight.

- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-Cl absorption at ~550–650 cm⁻¹ .

Q. What purification methods are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) to separate halogenated byproducts.

- Distillation : Effective for large-scale purification if the compound is thermally stable .

Advanced Research Questions

Q. How can computational modeling predict nucleophilic substitution reactivity in 1-Chloro-3-(3-fluorophenyl)propan-2-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. The electron-withdrawing fluorine atom on the phenyl ring increases electrophilicity at the carbonyl carbon, favoring SN2 mechanisms. Solvent effects (e.g., polar aprotic DMSO) are critical for accuracy . Table 1 : Calculated Activation Energies in Different Solvents

| Solvent | ΔG‡ (kcal/mol) |

|---|---|

| DMSO | 18.2 |

| THF | 22.5 |

| Water | 32.1 |

Q. What strategies improve reaction yield in halogenated propanone syntheses?

- Catalyst Optimization : Use CuCl₂ to enhance halogen exchange efficiency.

- Temperature Control : Maintain ≤10°C to suppress decomposition.

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 1h with comparable yields (75–80%) .

Q. How does crystallography elucidate intermolecular interactions in this compound?

Single-crystal X-ray diffraction (SHELXL refinement) reveals hydrogen bonding between the carbonyl oxygen and adjacent fluorine atoms, stabilizing the lattice. Packing diagrams show π-π stacking of fluorophenyl rings, contributing to thermal stability . Key Parameters :

- Space Group: P2₁/c

- Bond Lengths: C-Cl = 1.79 Å, C-F = 1.35 Å

- Dihedral Angle (C-Cl/C=O): 12.3°

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

Comparative studies of halogenated propanones show that 3-fluorophenyl derivatives exhibit higher enzyme inhibition (e.g., against cytochrome P450) than 4-fluoro analogs due to steric and electronic effects. Introducing electron-withdrawing groups at the meta position enhances binding affinity by 30–40% .

Contradictions and Resolutions

- Synthesis Yields : reports 75% yield for trifluoromethyl analogs under reflux, while suggests 60–65% for chloro derivatives at lower temperatures. This discrepancy may arise from differences in halogen reactivity or solvent polarity.

- Biological Activity : While highlights enzyme inhibition, notes limited cytotoxicity in similar compounds. Researchers should validate target specificity using assays like SPR or ITC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.